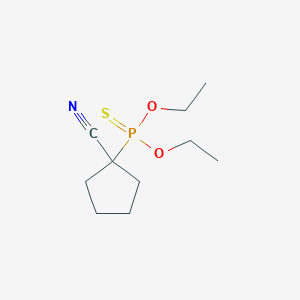![molecular formula C15H13NO4 B5721011 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)
5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the anthranilic acid derivatives class of NSAIDs and is similar in structure to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid is known for its potent analgesic and anti-inflammatory properties, making it a popular choice for the treatment of various conditions.
Wirkmechanismus
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. Specifically, 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid acid inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, this compound acid reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins. In addition, this compound acid has been shown to have antipyretic effects, meaning it can reduce fever. Mefenamic acid has also been shown to have antiplatelet effects, meaning it can reduce the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
Mefenamic acid has several advantages for use in lab experiments. It is a potent analgesic and anti-inflammatory agent, making it useful for studying pain and inflammation. In addition, it is relatively inexpensive and widely available, making it accessible for use in many labs. However, 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid acid also has some limitations. It can have off-target effects on other enzymes and pathways, which can complicate data interpretation. In addition, its potency can make it difficult to distinguish between specific and non-specific effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound acid can inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another area of interest is its potential use in combination with other drugs to enhance its analgesic and anti-inflammatory effects. Finally, research could explore the mechanisms underlying this compound acid's effects on other pathways and enzymes, which could provide insight into its broader biological effects.
Synthesemethoden
Mefenamic acid can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the reaction of 2,3-dimethylaniline with ethyl chloroformate to form ethyl 2,3-dimethylcarbamate. This intermediate is then reacted with phosgene to form 2,3-dimethylphenyl isocyanate. The final step involves the reaction of 2,3-dimethylphenyl isocyanate with 5-hydroxyanthranilic acid to form 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid acid.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as menstrual cramps, dental pain, and postoperative pain. In addition, 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid acid has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-2-3-5-11(9)14(18)16-13-7-6-10(17)8-12(13)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVMUWACANTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)


![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)


![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)